2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N6O3S with a molecular weight of 374.42 g/mol . The compound features a triazole ring, which is often associated with various pharmacological effects.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent antibacterial effects, indicating that this compound may also exhibit similar properties.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 - 32 |
Escherichia coli | 16 - 64 |
Candida albicans | 4 - 16 |
Antioxidant Activity
The antioxidant potential of triazole derivatives is another area of interest. Studies have shown that related compounds exhibit strong antioxidant activity as measured by assays such as DPPH and ABTS. For instance, one study reported an IC50 value of 0.397 µM for a structurally similar compound, comparable to ascorbic acid . This suggests that the compound may possess significant free radical scavenging abilities.
Anticancer Activity
Research has indicated that triazole derivatives can act as anticancer agents. For instance, one study highlighted that compounds with similar structures showed activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 µM to 43.4 µM . This suggests that the compound might also be effective in inhibiting cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a recent study examining the antimicrobial efficacy of various triazole derivatives, the compound was tested against a panel of bacteria and fungi. Results indicated that it inhibited growth at concentrations lower than those required for many standard antibiotics, suggesting its potential as a therapeutic agent in treating infections resistant to conventional treatments .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of triazole derivatives found that compounds similar to our target exhibited remarkable scavenging activity against reactive oxygen species (ROS). The findings indicated a correlation between structural features and antioxidant efficacy, which could guide future modifications to enhance activity .
Properties
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-3-24-10-6-7-12(17(24)26)16-21-22-18(23(16)2)27-11-15(25)20-14-9-5-4-8-13(14)19/h4-10H,3,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIJQUGQKHZJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.